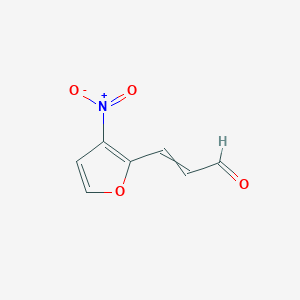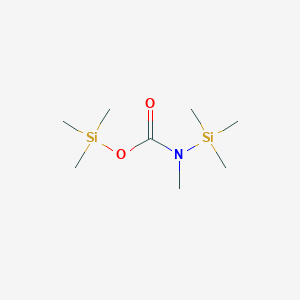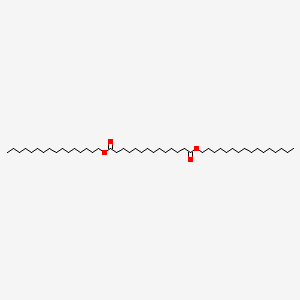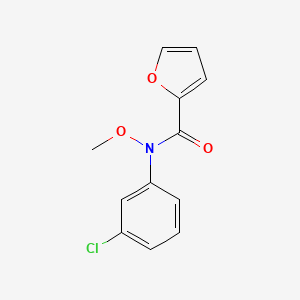
8-Trichloromethyldihydroberberine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Trichloromethyldihydroberberine is an isoquinoline alkaloid derived from the roots of various Berberis species, such as Berberis glaucocarpa . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic diseases like leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Trichloromethyldihydroberberine typically involves classical and modern isolation techniques. These include column and preparative chromatography, as well as Sephadex LH-20 . The compound can also be isolated as an artifact during the extraction of other alkaloids from Berberis species .
Industrial Production Methods: This process may include solvent extraction, crystallization, and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Trichloromethyldihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Trichloromethyldihydroberberine involves its interaction with specific molecular targets. Molecular docking studies have revealed that it targets enzymes such as Leishmania N-myristoyl transferase, methionyl-tRNA synthetase, and pteridine reductase 1 . These interactions disrupt essential biological processes in the parasite, leading to its death . In antidiabetic applications, the compound inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, thereby reducing blood glucose levels .
Comparison with Similar Compounds
- Berberine
- Palmatine
- Columbamine
- Jatrorrhizine
Comparison: 8-Trichloromethyldihydroberberine is unique among these compounds due to its trichloromethyl group, which enhances its biological activity . While berberine and palmatine also exhibit antileishmanial and antidiabetic properties, this compound has shown superior efficacy in some studies .
Properties
CAS No. |
50932-22-4 |
|---|---|
Molecular Formula |
C21H18Cl3NO4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
16,17-dimethoxy-14-(trichloromethyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene |
InChI |
InChI=1S/C21H18Cl3NO4/c1-26-15-4-3-12-7-14-13-9-17-16(28-10-29-17)8-11(13)5-6-25(14)20(21(22,23)24)18(12)19(15)27-2/h3-4,7-9,20H,5-6,10H2,1-2H3 |
InChI Key |
CAGHPRDTHLKFCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2C(Cl)(Cl)Cl)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


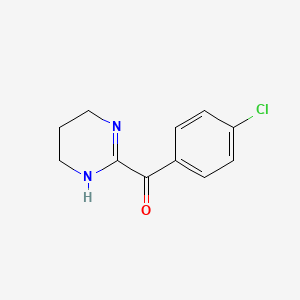
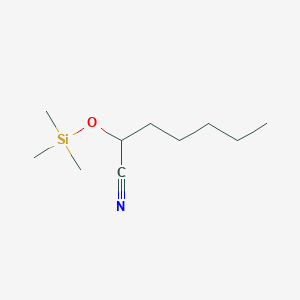
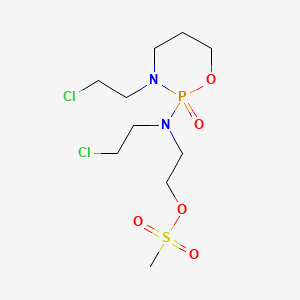
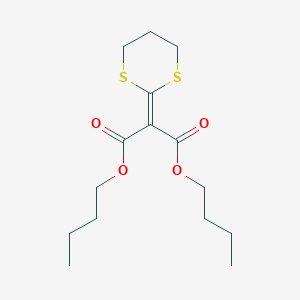
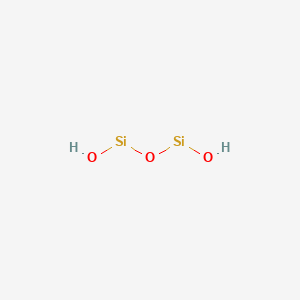
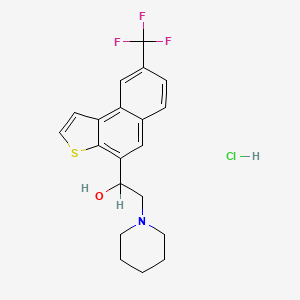
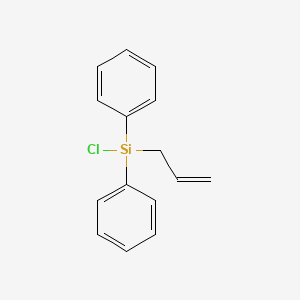
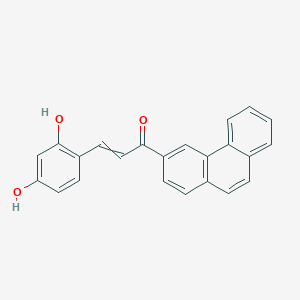
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
